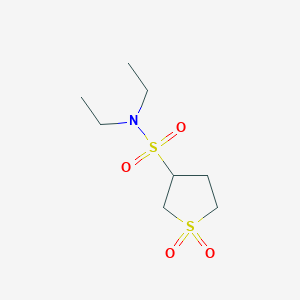![molecular formula C18H16ClN3OS B241837 1-(3-chloro-2-methylphenyl)-3-methyl-4-thiophen-2-yl-4,5-dihydro-2H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B241837.png)
1-(3-chloro-2-methylphenyl)-3-methyl-4-thiophen-2-yl-4,5-dihydro-2H-pyrazolo[3,4-b]pyridin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-chloro-2-methylphenyl)-3-methyl-4-thiophen-2-yl-4,5-dihydro-2H-pyrazolo[3,4-b]pyridin-6-one is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. The compound has unique chemical properties that make it useful in different areas of research. In
Mechanism of Action
The mechanism of action of 1-(3-chloro-2-methylphenyl)-3-methyl-4-thiophen-2-yl-4,5-dihydro-2H-pyrazolo[3,4-b]pyridin-6-one is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of certain enzymes or proteins that are involved in cell growth and division. It may also induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
Studies have shown that 1-(3-chloro-2-methylphenyl)-3-methyl-4-thiophen-2-yl-4,5-dihydro-2H-pyrazolo[3,4-b]pyridin-6-one has several biochemical and physiological effects. In addition to its antitumor activity, the compound has been found to have anti-inflammatory and analgesic effects. It has also been shown to have a positive effect on the central nervous system, improving cognitive function and memory.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(3-chloro-2-methylphenyl)-3-methyl-4-thiophen-2-yl-4,5-dihydro-2H-pyrazolo[3,4-b]pyridin-6-one in lab experiments is its potency and selectivity. The compound has been shown to have a high degree of selectivity for cancer cells, making it a promising candidate for the development of new cancer treatments. However, one of the limitations of using the compound in lab experiments is its limited solubility in water, which can make it difficult to work with.
Future Directions
There are several future directions for research on 1-(3-chloro-2-methylphenyl)-3-methyl-4-thiophen-2-yl-4,5-dihydro-2H-pyrazolo[3,4-b]pyridin-6-one. One area of research is the development of new cancer treatments based on the compound. Researchers are also investigating the potential of the compound as a new class of antibiotics. In addition, the compound may have potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Conclusion
1-(3-chloro-2-methylphenyl)-3-methyl-4-thiophen-2-yl-4,5-dihydro-2H-pyrazolo[3,4-b]pyridin-6-one is a synthetic compound that has potential applications in various fields of scientific research. The compound has unique chemical properties that make it useful in different areas of research. Its potential applications in the field of medicinal chemistry and as a new class of antibiotics make it a promising candidate for further research.
Synthesis Methods
The synthesis of 1-(3-chloro-2-methylphenyl)-3-methyl-4-thiophen-2-yl-4,5-dihydro-2H-pyrazolo[3,4-b]pyridin-6-one involves the reaction of 3-chloro-2-methylbenzoic acid with thioacetamide, followed by cyclization with 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one. The resulting compound is then reacted with 2-bromo-4-methylthiophene to obtain the final product. This synthesis method has been optimized to produce the compound in high yields and purity.
Scientific Research Applications
1-(3-chloro-2-methylphenyl)-3-methyl-4-thiophen-2-yl-4,5-dihydro-2H-pyrazolo[3,4-b]pyridin-6-one has potential applications in various fields of scientific research. One of the most promising areas of research is in the field of medicinal chemistry. The compound has been shown to have potent antitumor activity in vitro against several cancer cell lines. It has also been found to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antibiotics.
properties
Product Name |
1-(3-chloro-2-methylphenyl)-3-methyl-4-thiophen-2-yl-4,5-dihydro-2H-pyrazolo[3,4-b]pyridin-6-one |
|---|---|
Molecular Formula |
C18H16ClN3OS |
Molecular Weight |
357.9 g/mol |
IUPAC Name |
1-(3-chloro-2-methylphenyl)-3-methyl-4-thiophen-2-yl-4,5-dihydro-2H-pyrazolo[3,4-b]pyridin-6-one |
InChI |
InChI=1S/C18H16ClN3OS/c1-10-13(19)5-3-6-14(10)22-18-17(11(2)21-22)12(9-16(23)20-18)15-7-4-8-24-15/h3-8,12,21H,9H2,1-2H3 |
InChI Key |
FLVFDLUOYFWDCF-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=C(C=CC=C1Cl)N2C3=NC(=O)CC(C3=C(N2)C)C4=CC=CS4 |
SMILES |
CC1=C(C=CC=C1Cl)N2C3=NC(=O)CC(C3=C(N2)C)C4=CC=CS4 |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N2C3=NC(=O)CC(C3=C(N2)C)C4=CC=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(1H-benzo[d]imidazol-2-yl)-N-phenethylbenzamide](/img/structure/B241762.png)






![1-N'-[(Z)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-2-N'-[(E)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]ethanedihydrazide](/img/structure/B241776.png)




![Ethyl 2-[(4-chlorophenyl)sulfonyl-(1,1-dioxothiolan-3-yl)amino]acetate](/img/structure/B241787.png)